Helvolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

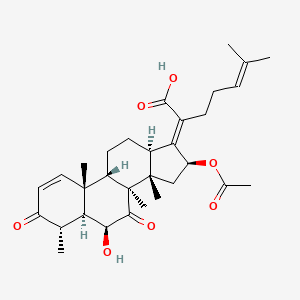

Molecular Formula |

C31H42O7 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2E)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m1/s1 |

InChI Key |

ZGQQEJUGWPCCHA-IDDAUYTMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)C)O |

Canonical SMILES |

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Helvolinic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Helvolinic acid, a member of the fusidane family of antibiotics, presents a compelling case for renewed interest in natural product drug discovery. Produced by various species of the genus Aspergillus, this tetracyclic triterpenoid exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, targeting elongation factor G, circumvents cross-resistance with many clinically used antibiotics. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Aspergillus, consolidating current knowledge for researchers, scientists, and drug development professionals. We will dissect the genetic blueprint, enzymatic machinery, and chemical transformations that culminate in the synthesis of this complex natural product. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the biosynthetic pathway and associated experimental workflows to facilitate a comprehensive understanding and spur further investigation into this promising class of antibiotics.

Introduction

The ever-looming threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fusidane-type antibiotics, such as this compound, represent a historically significant yet underexploited class of compounds. First isolated from Aspergillus fumigatus, mut. helvola, this compound's intricate chemical architecture and potent biological activity have long intrigued the scientific community.[1][2] Recent advances in genomics and synthetic biology have finally unraveled the complete biosynthetic pathway of this compound, paving the way for bioengineering approaches to generate novel analogs with improved pharmacological properties.

This guide will focus on the seminal work that elucidated this pathway, primarily through the heterologous expression of the this compound biosynthetic gene cluster (hel) from Aspergillus fumigatus in the industrial workhorse fungus, Aspergillus oryzae.

The this compound Biosynthetic Gene Cluster (hel)

The genetic instructions for this compound biosynthesis are encoded within a contiguous set of nine genes, collectively known as the hel cluster. The characterization of this gene cluster in 2009 was a pivotal moment in understanding the production of this antibiotic.[3] The functions of the genes within this cluster have been largely elucidated through systematic gene knockouts and heterologous expression studies.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function |

| helA | Oxidosqualene cyclase |

| helB1 | Cytochrome P450 monooxygenase |

| helB2 | Cytochrome P450 monooxygenase |

| helB3 | Cytochrome P450 monooxygenase |

| helB4 | Cytochrome P450 monooxygenase |

| helC | Short-chain dehydrogenase/reductase |

| helD1 | Acyltransferase |

| helD2 | Acyltransferase |

| helE | 3-Ketosteroid-Δ¹-dehydrogenase |

The Biosynthetic Pathway: A Nine-Step Enzymatic Cascade

The biosynthesis of this compound is a remarkable feat of enzymatic catalysis, transforming a common triterpenoid precursor into a highly decorated and potent antibiotic. The pathway commences with (3S)-2,3-oxidosqualene and proceeds through nine distinct steps, each orchestrated by a specific enzyme from the hel gene cluster.

Diagram of the this compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

The key transformations in the pathway include:

-

Cyclization: The pathway is initiated by the enzyme HelA , an oxidosqualene cyclase, which catalyzes the intricate cyclization of the linear precursor, (3S)-2,3-oxidosqualene, to form the foundational tetracyclic protostane scaffold, protosta-17(20)Z,24-dien-3β-ol.

-

Oxidations and Demethylation: A series of cytochrome P450 monooxygenases (HelB1, HelB2, HelB3, HelB4 ) and a short-chain dehydrogenase/reductase (HelC ) then carry out a cascade of oxidative modifications. This includes an unusual C-4 demethylation process, which is distinct from the canonical sterol biosynthesis pathway. HelB1 and HelC work in concert to achieve this crucial step.

-

Acylations: Two acyltransferases, HelD1 and HelD2 , are responsible for the acetylation of hydroxyl groups on the scaffold, adding to the chemical complexity of the molecule.

-

Dehydrogenation: The final step is catalyzed by HelE , a 3-ketosteroid-Δ¹-dehydrogenase, which introduces a double bond into the A-ring of the steroid nucleus to yield the final product, this compound.

Quantitative Analysis of this compound Production

The heterologous expression of the entire nine-gene hel cluster in Aspergillus oryzae NSAR1 successfully resulted in the production of this compound. This seminal work provided the first concrete evidence of the cluster's function and offered a platform for producing and isolating biosynthetic intermediates.

Table 2: Production Yields and Antibacterial Activity of this compound and its Precursors

| Compound | Producing Strain (in A. oryzae) | Yield (approx.) | Anti-S. aureus Activity (MIC, µg/mL) |

| This compound | Harboring helA-E | ~20 mg/L | 8 |

| Intermediate 1 | Harboring helA, B1, C, B2, D2 | Not Reported | 4 |

| Intermediate 2 | Harboring helA, B1, C, B2, D2, B4 | Not Reported | 2 |

| Intermediate 3 | Harboring helA, B1, C, B2 | Not Reported | 4 |

Note: The yields for the intermediate compounds were not explicitly quantified in the primary literature, but their production was confirmed via HPLC-MS analysis. The antibacterial activity data highlights that some biosynthetic intermediates exhibit more potent activity than the final product, this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of molecular biology, fungal genetics, and analytical chemistry techniques. Below are summarized methodologies based on the key published research.

Heterologous Expression in Aspergillus oryzae

The stepwise introduction of the hel biosynthetic genes into the fungal host Aspergillus oryzae NSAR1 was the cornerstone of the research.

Caption: General workflow for the heterologous expression of the hel gene cluster.

-

Gene Amplification and Vector Construction: Individual genes from the hel cluster were amplified from the genomic DNA of Aspergillus fumigatus Af293. These genes were then cloned into Aspergillus oryzae expression vectors under the control of suitable promoters.

-

Fungal Transformation: Protoplasts of Aspergillus oryzae NSAR1 were prepared and transformed with the expression cassettes.

-

Strain Cultivation and Metabolite Extraction: Positive transformants were cultivated in an induction medium for several days. The mycelia and culture broth were then harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced secondary metabolites.

Gene Knockout in Aspergillus fumigatus

To confirm the involvement of the hel cluster in the native producer, gene knockout experiments in Aspergillus fumigatus are essential.

Caption: A typical workflow for gene knockout in Aspergillus fumigatus.

-

Construction of Deletion Cassette: A deletion cassette is typically constructed containing a selectable marker gene (e.g., hygromycin resistance, hph) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation and Selection: The deletion cassette is introduced into Aspergillus fumigatus protoplasts. Transformants are selected on a medium containing the appropriate antibiotic.

-

Verification: Successful gene replacement via homologous recombination is confirmed by PCR and Southern blot analysis.

Metabolite Analysis

The identification and characterization of this compound and its biosynthetic intermediates were primarily achieved through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC-MS: Crude extracts from the fungal cultures were analyzed using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile containing formic acid. The eluent was monitored by a diode array detector and coupled to an ion trap mass spectrometer for mass analysis.

-

NMR Spectroscopy: For structural elucidation of purified compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded in deuterated solvents such as chloroform-d or methanol-d4.

Conclusion and Future Perspectives

The complete elucidation of the this compound biosynthetic pathway in Aspergillus is a landmark achievement in the field of natural product biosynthesis. This knowledge provides a robust foundation for several exciting avenues of future research and development:

-

Bioengineering of Novel Antibiotics: The promiscuity of some of the biosynthetic enzymes, particularly the cytochrome P450s, can be exploited to generate a library of novel fusidane-type antibiotics with potentially improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.

-

Metabolic Engineering for Improved Yields: The current heterologous production yield of this compound is relatively modest. Metabolic engineering strategies, such as optimizing precursor supply, overexpressing rate-limiting enzymes, and eliminating competing pathways, could significantly enhance the production titers.

-

Elucidation of Regulatory Mechanisms: The regulatory networks governing the expression of the hel gene cluster in its native Aspergillus host remain largely unknown. Understanding these regulatory circuits could provide novel strategies for activating or enhancing the production of this compound.

This technical guide serves as a comprehensive resource for researchers poised to delve into the fascinating world of this compound biosynthesis. The detailed pathways, quantitative data, and experimental frameworks presented herein are intended to accelerate further discovery and innovation in the critical quest for new and effective antibiotics.

References

- 1. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 2. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of helvolic acid and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Helvolinic Acid: Fungal Sources, Biosynthesis, and Extraction Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of helvolinic acid, a fusidane-type nortriterpenoid antibiotic. It details the natural fungal sources, quantitative production data, the complete biosynthetic pathway of its parent compound, helvolic acid, and standardized protocols for its extraction and purification. This guide is intended to serve as a technical resource for professionals engaged in natural product discovery, microbiology, and pharmaceutical development.

Natural Sources and Fungal Strains

This compound, along with its more studied precursor helvolic acid, is a secondary metabolite produced by various species of filamentous fungi. These compounds are noted for their potent antibiotic activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The fusidane antibiotic family is of significant interest due to a lack of cross-resistance with more common antibiotics.[1][2]

The primary producers of this compound and related compounds are endophytic fungi and plant pathogens belonging to the Ascomycota phylum. Key genera identified as producers include:

-

Aspergillus : Historically, helvolic acid was first isolated from Aspergillus fumigatus mut. helvola.[1] This genus remains a primary source for the discovery of new helvolic acid derivatives.

-

Sarocladium : Sarocladium oryzae, an endophytic fungus isolated from Dongxiang wild rice (Oryza rufipogon Griff.), has been identified as a producer of this compound and other novel derivatives.[1]

-

Fusarium : Endophytic Fusarium species, such as those isolated from the leaves of Ficus carica, are known to produce helvolic acid and its derivatives.[3]

-

Penicillium : Various species within the Penicillium genus have also been reported as producers.[1][3]

-

Metarhizium : The insect pathogen Metarhizium robertsii produces helvolic acid, which plays a role in its virulence by suppressing the host's cuticular microbiome.[4][5]

Quantitative Data: Production Yields and Bioactivity

Quantitative data on the production of this compound are often reported alongside its parent compound, helvolic acid. The yields are highly dependent on the fungal strain and cultivation conditions. Bioactivity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against pathogenic bacteria.

Table 1: Production of Helvolic Acid in Fungal Cultures

| Fungal Strain | Compound | Yield | Notes |

|---|

| Aspergillus oryzae NSAR1 (Recombinant) | Helvolic Acid | ~20 mg/L | Heterologous expression of the hel gene cluster from A. fumigatus.[2] |

Table 2: Antibacterial Activity of this compound and Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Source Fungus |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 µg/mL | Sarocladium oryzae DX-THL3 |

| Sarocladilactone B | Staphylococcus aureus | 4 µg/mL | Sarocladium oryzae DX-THL3 |

| 6-desacetoxy-helvolic acid | Staphylococcus aureus | 4 µg/mL | Sarocladium oryzae DX-THL3 |

| Helvolic Acid | Staphylococcus aureus | 4 µg/mL | Sarocladium oryzae DX-THL3 |

| Intermediate 17 | Staphylococcus aureus 209P | 2 µg/mL | Recombinant A. oryzae |

| Intermediate 19 | Staphylococcus aureus 209P | 2 µg/mL | Recombinant A. oryzae |

| Intermediate 22 | Staphylococcus aureus 209P | 2 µg/mL | Recombinant A. oryzae |

Data compiled from studies on Sarocladium oryzae and recombinant Aspergillus oryzae.[1][2]

Biosynthesis of Helvolic Acid

This compound is a derivative of helvolic acid, a fusidane-type antibiotic. The complete biosynthetic pathway of helvolic acid has been elucidated and involves nine distinct steps starting from the triterpenoid precursor, (3S)-2,3-oxidosqualene.[6][7] This pathway features an unusual C-4 demethylation process that is distinct from that of sterol biosynthesis.[2] The pathway is governed by a cluster of nine genes (hel gene cluster) which have been successfully expressed in a heterologous host, Aspergillus oryzae, to produce helvolic acid and its intermediates.[2]

Caption: A simplified diagram of the helvolic acid biosynthetic pathway.

Experimental Protocols

The following sections detail generalized methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation and Fermentation

This protocol is a general guideline and should be optimized for specific fungal strains.

-

Strain Activation: Culture the desired fungal strain (e.g., Sarocladium oryzae) on Potato Dextrose Agar (PDA) plates and incubate at 28°C for 5-7 days until sufficient mycelial growth or sporulation is observed.

-

Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with agar plugs or a spore suspension from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.

-

Large-Scale Fermentation: Transfer the seed culture to a larger fermentation vessel (e.g., 50 L fermenter) containing a suitable production medium (e.g., PDB or a custom grain-based medium). Ferment for 7-14 days at 28°C with controlled aeration and agitation.

-

Monitoring: Monitor the fermentation process by periodically measuring pH, biomass, and target compound concentration using analytical techniques like HPLC.

Extraction and Purification Workflow

The extraction and purification of this compound typically involve solvent extraction followed by multiple chromatographic steps.

Caption: Standard workflow for the extraction and purification of this compound.

Detailed Protocol:

-

Harvesting: After fermentation, separate the fungal mycelia from the culture broth via filtration or centrifugation.

-

Mycelia Extraction: Extract the collected mycelia exhaustively with acetone at room temperature. Filter the extract and concentrate it under reduced pressure.[2]

-

Broth Extraction: Extract the culture filtrate (broth) multiple times with an equal volume of ethyl acetate (EtOAc).[2]

-

Crude Extract Preparation: Combine the organic extracts from the mycelia and broth. Evaporate the solvent in vacuo to yield the crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

-

Bioassay and Fraction Selection: Test the resulting fractions for antibacterial activity against a target organism (e.g., S. aureus) to identify the active fractions.

-

Final Purification (HPLC): Purify the active fractions further using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.[2]

-

Structure Elucidation: Confirm the identity and purity of the final compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

References

- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of helvolic acid and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Helvolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of helvolinic acid, a fusidane-type antibiotic. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of modern spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the precise molecular weight and elemental composition of a compound. For this compound, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) data has been instrumental in determining its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Parameter | Observed Value | Calculated Value | Formula |

| [M+H]⁺ | 527.2901 | 527.2907 | C₃₁H₄₃O₇ |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The data presented here is based on analyses conducted in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.98 | d | 10.0 |

| 2 | 6.85 | d | 10.0 |

| 5 | 3.33 | s | |

| 6 | 4.40 | d | 9.0 |

| 7 | 5.08 | d | 9.0 |

| 9 | 2.88 | m | |

| 11α | 1.83 | m | |

| 11β | 1.65 | m | |

| 12α | 1.55 | m | |

| 12β | 1.38 | m | |

| 15α | 2.15 | m | |

| 15β | 1.75 | m | |

| 16 | 4.65 | t | 8.5 |

| 22 | 2.30 | m | |

| 23 | 2.20 | m | |

| 24 | 5.08 | t | 7.0 |

| 26 | 1.68 | s | |

| 27 | 1.60 | s | |

| 28 | 0.95 | s | |

| 29 | 1.18 | s | |

| 30 | 1.25 | s | |

| 6-OAc | 2.05 | s | |

| 16-OAc | 2.08 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 127.8 | 16 | 74.5 |

| 2 | 145.5 | 17 | 146.2 |

| 3 | 204.1 | 18 | 16.5 |

| 4 | 49.5 | 19 | 22.5 |

| 5 | 54.5 | 20 | 120.5 |

| 6 | 70.8 | 21 | 175.1 |

| 7 | 85.6 | 22 | 31.5 |

| 8 | 45.1 | 23 | 27.0 |

| 9 | 49.8 | 24 | 123.8 |

| 10 | 40.2 | 25 | 131.5 |

| 11 | 21.5 | 26 | 25.7 |

| 12 | 28.1 | 27 | 17.8 |

| 13 | 45.5 | 28 | 28.0 |

| 14 | 50.1 | 29 | 18.2 |

| 15 | 34.5 | 30 | 26.2 |

| 6-OAc (C=O) | 170.5 | 16-OAc (C=O) | 170.8 |

| 6-OAc (CH₃) | 21.2 | 16-OAc (CH₃) | 21.1 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet sophisticated, analytical instrumentation and methodologies.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer. Samples were typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the instrument via direct infusion or after chromatographic separation. The mass analyzer was operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data analysis was carried out using the instrument's proprietary software to determine the accurate mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 500 MHz or higher. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were employed for the acquisition of 1D (¹H and ¹³C) and 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish the complete structure and assign all proton and carbon signals.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other members of the fusidane antibiotic family, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. The primary molecular target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of ribosomal protein synthesis.

The following diagram illustrates the logical relationship in the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

The binding of this compound to the ribosome-bound EF-G stabilizes the factor in its post-translocational state. This action effectively stalls the ribosome, preventing the release of EF-G and subsequent rounds of tRNA binding and peptide elongation, ultimately leading to the cessation of protein synthesis and bacterial growth.

Helvolinic Acid: A Technical Guide for Researchers

An In-depth Examination of a Fusidane-Type Antibiotic for Drug Development Professionals

Helvolinic acid, a member of the fusidane class of antibiotics, presents a compelling case for renewed investigation in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and potential synergistic applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 29400-42-8[1] |

| Molecular Formula | C₃₃H₄₄O₈[1][2] |

| Synonyms | Fumigacin, NSC 319943[3] |

Introduction to this compound

This compound is a steroidal antibiotic that is classified as a fusidane-type nortriterpenoid.[1] It is a natural product produced by various fungi, most notably species of Aspergillus, such as Aspergillus fumigatus, from which it was first isolated.[1] Structurally related to fusidic acid, this compound has garnered interest for its activity against Gram-positive bacteria and its potential to act synergistically with other antibiotics, thereby offering a strategy to combat multi-drug resistant strains.[1][4][5]

Mechanism of Action

This compound functions as a bacteriostatic agent , meaning it inhibits the growth and replication of bacteria rather than directly killing them.[6][7] Its mechanism is believed to be similar to that of its structural analog, fusidic acid, which is known to inhibit bacterial protein synthesis by targeting the elongation factor G (EF-G).[8] While the precise molecular interactions of this compound are still under investigation, its bacteriostatic effect has been confirmed through time-kill assays.[6][7] This mode of action makes it a candidate for combination therapies, where it can suppress bacterial proliferation while another agent provides bactericidal effects.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentrations (MIC) of this compound against various bacterial strains and its synergistic effects when combined with other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1 - 16 | [9][10] |

| Methicillin-resistant S. aureus (MRSA) | 16 - 32 | [6] |

| Bacillus subtilis | 16 - 32 | [6] |

| Streptococcus pneumoniae | 16 - 32 | [6] |

| Mycobacterium tuberculosis H37Ra | 12.5 - 25.0 | [6] |

| Streptococcus agalactiae | 2 - 16 | [11] |

Table 2: Synergistic Activity of this compound with Other Antibiotics against Multi-Drug Resistant S. aureus

| Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |

| This compound + Erythromycin | 0.125 - 0.375 | Synergy | [1] |

| This compound + Penicillin | 0.188 - 0.625 | Synergy to Additive | [1] |

| This compound + Tetracycline | 0.188 - 0.675 | Synergy to Additive | [1] |

Note: An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.

Experimental Protocols

This section details methodologies for key experiments involving this compound, as cited in the literature.

4.1. Isolation and Purification

A common protocol for isolating this compound from fungal cultures involves the following steps:

-

The fungal mycelium is separated from the culture broth by filtration.[1]

-

The crude this compound is extracted from the culture filtrate using ethyl acetate.[12]

-

The extract is then loaded onto a silica gel column.[12]

-

Elution is performed with ethyl acetate, and fractions are collected.[12]

-

Fractions exhibiting antibiotic activity, often tested against a sensitive strain like B. subtilis, are pooled and concentrated.[12]

-

Further purification can be achieved by crystallization from a solvent such as ethyl alcohol.[12]

4.2. Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration can be determined using a wells microdilution plate assay:

-

Bacterial strains are cultured in an appropriate broth (e.g., Luria-Bertani or Mueller-Hinton).

-

A two-fold serial dilution of this compound is prepared in the wells of a microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

4.3. Checkerboard Assay for Synergy Testing

To assess the synergistic effects of this compound with other antibiotics, a checkerboard assay is employed:

-

Two-fold serial dilutions of this compound are prepared along the rows of a microtiter plate.

-

Simultaneously, two-fold serial dilutions of a second antibiotic are prepared along the columns.

-

This creates a matrix of wells containing various concentrations of both drugs.

-

Each well is inoculated with a standardized bacterial suspension.

-

Following incubation, the MIC of each drug alone and in combination is determined.

-

The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]

4.4. Time-Kill Assay

This assay differentiates between bacteriostatic and bactericidal activity:

-

Bacterial cultures are treated with this compound at concentrations relative to the MIC (e.g., 2x MIC).[6]

-

A control culture with no antibiotic is run in parallel.[6]

-

Aliquots are removed from both cultures at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

The number of viable bacterial cells (colony-forming units per mL) is determined by plating serial dilutions.

-

A bacteriostatic effect is indicated by a prevention of growth or a minimal reduction in bacterial count over 24 hours, whereas a bactericidal effect would show a significant decrease.[6]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process involving a dedicated nine-gene cluster. The pathway begins with the universal triterpenoid precursor, (3S)-2,3-oxidosqualene, and proceeds through a series of enzymatic modifications, including cyclization, oxidation, acetylation, and an unusual C-4 demethylation process.[13][14]

Caption: Biosynthetic pathway of this compound from 2,3-oxidosqualene.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial therapies. Its bacteriostatic mechanism of action and demonstrated synergy with existing antibiotics make it a strong candidate for combination treatments against multi-drug resistant pathogens. Future research should focus on elucidating its precise molecular target, optimizing its structure to enhance potency and pharmacokinetic properties, and exploring its efficacy in preclinical models of infection. The detailed understanding of its biosynthetic pathway also opens avenues for synthetic biology approaches to generate novel and more potent fusidane-type analogs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro synergistic antibacterial activities of helvolic acid on multi-drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. thaiscience.info [thaiscience.info]

- 7. journals.asm.org [journals.asm.org]

- 8. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Early Studies on the Antibacterial Spectrum of Helvolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the antibacterial spectrum of helvolic acid, a nortriterpenoid antibiotic. The document focuses on quantitative data, experimental methodologies, and logical workflows pertinent to its initial characterization as an antimicrobial agent.

Introduction

Helvolic acid, a fusidane-type antibiotic, was first isolated from the fungus Aspergillus fumigatus, mut. helvola Yuill.[1][2][3] It is structurally related to other antibiotics like cephalosporin P1 and fusidic acid.[2] Early investigations into its biological activity quickly established its potent inhibitory effects, primarily against Gram-positive bacteria.[1][4] Characterized as a bacteriostatic agent, helvolic acid inhibits bacterial growth rather than killing the organisms outright.[1][5] This guide synthesizes the foundational data and methods that established its antibacterial profile.

Quantitative Antibacterial Spectrum

Early studies quantified the antibacterial efficacy of helvolic acid by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and environmental bacteria. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[6] The data consistently demonstrated a strong activity against Gram-positive bacteria, with variable effects on other types.

Below is a summary of MIC values reported in early and subsequent foundational studies.

| Bacterial Species | Gram Stain/Type | Helvolic Acid MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-Positive | 8 - 32 | [5][7] |

| Staphylococcus aureus (MRSA) | Gram-Positive | 4 - 32 | [4][5][7] |

| Bacillus subtilis | Gram-Positive | 2 - 32 | [4][5][7] |

| Streptococcus pneumoniae | Gram-Positive | 16 - 32 | [5][7] |

| Enterococcus faecalis | Gram-Positive | 16 - 32 | [5][7] |

| Staphylococcus saprophyticus | Gram-Positive | 16 - 32 | [5][7] |

| Mycobacterium tuberculosis H37Ra | Acid-Fast | 12.5 - 25.0 | [5][7] |

| Ralstonia solanacearum | Gram-Negative | 16 - 32 | [5][7] |

| Xanthomonas campestris pv. vesicatoria | Gram-Negative | 16 - 32 | [5][7] |

Note: Some studies also reported potent activity for helvolic acid derivatives. For instance, helvolinic acid and 6-desacetoxy-helvolic acid showed strong inhibition against Staphylococcus aureus with MIC values of 1 µg/mL and 4 µg/mL, respectively.[2][8]

Experimental Protocols

The determination of helvolic acid's antibacterial spectrum relied on standardized and reproducible microbiological methods. The primary techniques employed were the agar disk diffusion method for initial screening and broth dilution methods for quantitative MIC determination.

Agar Disk Diffusion Test

This method was used for the preliminary screening of antimicrobial activity.

-

Medium Preparation : Mueller-Hinton Agar (MHA), considered the standard for routine susceptibility testing, was prepared and poured into sterile Petri dishes.[9]

-

Inoculum Preparation : A standardized suspension of the test bacterium was prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation : The surface of the MHA plates was uniformly swabbed with the bacterial suspension.

-

Disk Application : Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of purified helvolic acid (e.g., 20 µl of a 1 mg/ml solution) and placed onto the inoculated agar surface.[5]

-

Incubation : Plates were incubated under appropriate conditions (e.g., 18 hours at 37°C).[10]

-

Interpretation : The presence of a clear zone of growth inhibition around the disk indicated antibacterial activity. The diameter of this zone provides a qualitative measure of the compound's efficacy.

Broth Microdilution Method for MIC Determination

This quantitative method was used to establish the precise minimum inhibitory concentration.[11]

-

Preparation of Reagents :

-

Assay Setup : The assay was typically performed in a 96-well microtiter plate.[10][12]

-

A two-fold serial dilution of helvolic acid was prepared directly in the wells of the plate, each containing a fixed volume of MHB.[12] This creates a gradient of decreasing antibiotic concentrations across the plate.

-

-

Inoculation : Each well (except for a sterile control) was inoculated with a standardized concentration of the test bacteria.[10]

-

Controls :

-

Incubation : The microtiter plate was incubated for approximately 18-24 hours at a standard temperature (e.g., 37°C).[10]

-

Reading Results : The MIC was determined as the lowest concentration of helvolic acid in which no visible bacterial growth (i.e., no turbidity) was observed.[6][10]

Time-Kill Assay

To determine whether the antimicrobial effect was bacteriostatic or bactericidal, time-kill assays were performed.

-

Exposure : Bacterial cultures were exposed to helvolic acid at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x MIC).[5]

-

Sampling : Aliquots were removed from the cultures at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Quantification : The number of viable bacteria in each aliquot was quantified by serial dilution and plating to count colony-forming units (CFUs).

-

Interpretation : A bacteriostatic effect is indicated if the bacterial count remains relatively stable or shows a slight decrease over time, whereas a bactericidal effect would result in a significant reduction in viable counts. Studies revealed that helvolic acid generally has a bacteriostatic action.[1][5]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow used in early studies to characterize the antibacterial properties of helvolic acid, from isolation to MIC determination.

Caption: Workflow for Determining the Antibacterial Spectrum of Helvolic Acid.

References

- 1. journals.asm.org [journals.asm.org]

- 2. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. youtube.com [youtube.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Helvolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid is a fusidane-type nortriterpenoid, closely related to the well-known antibacterial agent, helvolic acid. It is a fungal secondary metabolite that has been isolated from various endophytic fungi, including Sarocladium oryzae. Structurally, it is a derivative of helvolic acid, distinguished by the presence of a hydroxyl group at the C-6 position instead of an acetoxy group.[1][2] This modification has been shown to significantly enhance its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, making it a compound of considerable interest in the search for new antimicrobial agents.[1] This guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its characterization, and insights into its proposed mechanism of action.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes its core properties. For context, where specific experimental data for this compound is unavailable, corresponding values for its parent compound, helvolic acid, are provided for comparison.

| Property | This compound Value | Helvolic Acid Value (for comparison) | Data Source(s) |

| Molecular Formula | C₃₁H₄₂O₇ | C₃₃H₄₄O₈ | [3] |

| Molecular Weight | 526.66 g/mol | 568.70 g/mol | [4] |

| Appearance | Not specified | Crystalline solid | [5] |

| Melting Point | Data not available | ~212 °C (Decomposes) | |

| Boiling Point | Data not available | 675.9 °C (Predicted) | [5] |

| Density | Data not available | 1.2 g/cm³ (Predicted) | [5] |

| Solubility | Inferred to have slight solubility in water and solubility in organic solvents like EtOAc, MeOH, and DMSO. | Slightly soluble in water. | [1][5] |

| pKa | Data not available | Data not available |

Spectral Data

While the complete 1D and 2D NMR data for this compound have been fully elucidated, the specific chemical shift assignments are not detailed in the primary literature.[2] However, based on its known structure, the following spectral characteristics can be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Alcohol & Carboxylic Acid): A very broad band in the region of 3400-2500 cm⁻¹.

-

C-H Stretch (Alkyl): Absorptions between 3000-2850 cm⁻¹.

-

C=O Stretch (Ketone, Ester, Carboxylic Acid): Strong, distinct peaks in the range of 1760-1690 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1650 cm⁻¹.

-

C-O Stretch (Alcohol, Ester, Carboxylic Acid): Strong bands in the fingerprint region between 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex, showing multiple signals in the aliphatic region (0.8-2.5 ppm) for the steroid backbone methyl and methylene protons. Key diagnostic signals would include: a deshielded proton on the carbon bearing the hydroxyl group (C-6), a signal for the proton on the acetate-bearing carbon (C-16), olefinic protons for the double bonds, and a highly deshielded, often broad, singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The carbon spectrum would display over 30 distinct signals. Diagnostic peaks would include those for the carboxylic acid carbonyl (~170-180 ppm), ketone carbonyls (~200-210 ppm), ester carbonyl (~170 ppm), olefinic carbons (~120-150 ppm), and carbons bearing oxygen (C-O) in the 60-80 ppm range.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₃₁H₄₂O₇. The fragmentation pattern in MS/MS analysis would likely involve the neutral loss of water (H₂O) from the hydroxyl group, loss of acetic acid (CH₃COOH) from the acetoxy group, and loss of carbon dioxide (CO₂) from the carboxylic acid moiety.

Experimental Protocols

The following section details generalized methodologies for the determination of the physical and chemical properties of fungal metabolites like this compound.

Determination of Melting Point

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

-

A small amount of the dried, purified compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Analysis

Structural elucidation is performed using a combination of spectroscopic techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired by dissolving a few milligrams of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI-TOF or Orbitrap to determine the exact mass and molecular formula. MS/MS fragmentation is used to probe the structure.

-

IR Spectroscopy: The IR spectrum is typically recorded from a thin film of the compound on a salt plate (e.g., NaCl) or as a KBr pellet.

Biological Activity and Signaling Pathways

Proposed Mechanism of Antibacterial Action

While no specific signaling pathways for this compound have been detailed, as a member of the fusidane antibiotic family, its mechanism of action is presumed to be identical to that of fusidic acid.[6] These antibiotics inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G) .[7]

EF-G is a crucial GTPase enzyme that catalyzes the translocation of the ribosome along the mRNA strand during the elongation phase of protein synthesis. Fusidane-type antibiotics bind to the ribosome-EF-G-GDP complex after translocation has occurred, effectively "locking" EF-G onto the ribosome. This prevents the release of EF-G, which in turn blocks the binding of the next aminoacyl-tRNA to the A-site, thereby halting peptide chain elongation and arresting bacterial growth.[6]

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

The isolation and characterization of this compound from a fungal culture follows a standard natural product chemistry workflow. This process involves fermentation, extraction, chromatographic separation, and spectroscopic analysis.

Caption: General workflow for isolation and characterization.

References

Helvolinic Acid and its Relationship to Fusidane Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusidane class of antibiotics represents a unique group of steroidal bacteriostatic agents with a distinct mechanism of action that circumvents common cross-resistance issues with other antibiotic classes. Helvolinic acid, a prominent member of this family, shares the characteristic tetracyclic triterpenoid core structure and biological activity profile of its more clinically established relative, fusidic acid. This technical guide provides an in-depth exploration of the core relationship between this compound and the broader fusidane antibiotic family, with a focus on their chemical structures, shared mechanism of action, biosynthetic pathways, and comparative biological activities. Detailed experimental methodologies for key analytical procedures are provided to support further research and development in this area.

Introduction to the Fusidane Antibiotic Family

Fusidane-type antibiotics are a class of fungal-derived natural products characterized by a protostane-type tetracyclic steroid skeleton.[1] First identified in the mid-20th century, this family includes several structurally related compounds, most notably fusidic acid, helvolic acid, and cephalosporin P1.[1] These antibiotics are primarily produced by fungi from different taxonomic groups, such as Fusidium coccineum (fusidic acid) and Aspergillus fumigatus (helvolic acid).[1] Their unique mode of action, which involves the inhibition of bacterial protein synthesis, and a low incidence of cross-resistance with other clinically used antibiotics, have sustained interest in this class for decades.[1][2] Fusidic acid is the only member of this class to be used extensively in clinical practice, primarily for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

This compound: A Key Member of the Fusidane Family

This compound is a naturally occurring fusidane-type antibiotic. It is structurally very similar to helvolic acid and is considered one of its derivatives.[4] Often isolated alongside helvolic acid from fungal fermentations, such as those of Sarocladium oryzae, it contributes to the overall antibacterial activity of these cultures.[4] Research has shown that this compound itself possesses potent antibacterial properties, making it a molecule of significant interest within the fusidane family.[4]

Comparative Structural and Physicochemical Analysis

The defining feature of fusidane antibiotics is their steroid-like core. This compound and fusidic acid share this fundamental structure but differ in their substitution patterns, which influences their physicochemical properties and biological potency.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Fusidic Acid |

| Molecular Formula | C₃₁H₄₂O₇ | C₃₁H₄₈O₆ |

| Molecular Weight | 526.66 g/mol | 516.71 g/mol |

| Core Structure | Fusidane (Tetracyclic Triterpenoid) | Fusidane (Tetracyclic Triterpenoid) |

| Key Substituents | Differs from fusidic acid in oxidation state and substituent groups on the steroid rings. | Contains an acetoxy group at C-16 and hydroxyl groups at C-3 and C-11. |

Mechanism of Action: Inhibition of Elongation Factor G (EF-G)

The antibacterial activity of all fusidane antibiotics, including this compound, stems from a highly specific mechanism: the inhibition of bacterial protein synthesis. They achieve this by targeting and stalling Elongation Factor G (EF-G), a crucial protein involved in the translocation step of polypeptide chain elongation.[2][5]

The process is as follows:

-

Binding: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.

-

Translocation: GTP hydrolysis provides the energy for EF-G to move the peptidyl-tRNA from the A-site to the P-site of the ribosome, advancing the mRNA by one codon.

-

Inhibition: Fusidane antibiotics bind to the ribosome-EF-G-GDP complex after GTP hydrolysis but before the release of EF-G.[2]

-

Stalling: This binding event locks EF-G onto the ribosome, preventing its dissociation.[5] The stalled complex obstructs the ribosome, halting further peptide elongation and thus inhibiting protein synthesis.[5]

This mechanism is distinct from most other classes of protein synthesis inhibitors, which typically target the ribosomal RNA or other components of the translation machinery. This unique target is the basis for the lack of cross-resistance with other antibiotics.[2]

Biosynthesis of Fusidane-Type Antibiotics

The biosynthesis of fusidane antibiotics like helvolic acid originates from the universal triterpenoid precursor, (3S)-2,3-oxidosqualene. The pathway involves a series of enzymatic modifications, including cyclization, oxidations, and acetylations, orchestrated by a cluster of genes. The elucidation of the helvolic acid biosynthetic gene cluster provides a clear roadmap for understanding the formation of these complex molecules.

The key steps in the biosynthesis of the fusidane skeleton are:

-

Cyclization: Oxidosqualene cyclase (e.g., HelA) catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the tetracyclic protostane scaffold.

-

Oxidations: A series of cytochrome P450 monooxygenases (e.g., HelB1, HelB2, HelB4) and dehydrogenases perform oxidative modifications at various positions on the steroid core.

-

Acylations: Acyltransferases (e.g., HelD1, HelD2) are responsible for the addition of acetyl groups, which are characteristic of many fusidanes.

-

Decarboxylation: An oxidative decarboxylation step, mediated by an enzyme like HelC, is also a critical part of forming the final fusidane skeleton.

References

- 1. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]

- 5. journals.plos.org [journals.plos.org]

Methodological & Application

Application Note: Helvolinic Acid Extraction from Fungal Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helvolinic acid, a fusidane-type antibiotic, is a fungal secondary metabolite with notable antibacterial activity, particularly against Gram-positive bacteria.[1] It has been isolated from various fungal species, including Sarocladium oryzae, Aspergillus fumigatus, and Fusarium species.[1][2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, summarizing key quantitative data and outlining the experimental workflow.

Data Presentation

The selection of an appropriate extraction solvent is critical for maximizing the yield and purity of this compound. The polarity of the solvent plays a significant role in its efficiency.[5] Below is a summary of solvents used for the extraction of this compound and related compounds, along with reported yields and bioactivity data.

Table 1: Solvent Solubility and Extraction Data for this compound

| Solvent | Solubility/Extraction Efficiency | Reported Yield | Minimum Inhibitory Concentration (MIC) against S. aureus | Reference |

| Ethyl Acetate | Effective for crude extraction from culture filtrates and mycelia.[2][6][7] | ~20 mg/L (from engineered Aspergillus oryzae) | This compound: 1 µg/mL | [2][6][7][8][9] |

| Acetone | High solubility ("easily dissolved").[2] | Not specified | Not specified | [2] |

| Chloroform | High solubility ("easily dissolved").[2] | Not specified | Not specified | [2] |

| Methanol | Good solubility ("dissolved").[2] | Not specified | Not specified | [2] |

| Ethanol | Good solubility ("dissolved," especially at 45°C).[2] | Not specified | Not specified | [2] |

| n-Butanol | Good solubility ("dissolved").[2] | Not specified | Not specified | [2] |

| Petroleum Ether | Low solubility ("slightly dissolved").[2] | Not specified | Not specified | [2] |

| Alkaline Water (pH 9-11) | Good to high solubility.[2] | Not specified | Not specified | [2] |

Experimental Protocols

This section details the methodology for the cultivation of fungi, extraction of crude this compound, and subsequent purification.

Part 1: Fungal Cultivation

-

Media Preparation: Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a solid medium like rice medium. For PDB, dissolve 24 g of PDB powder in 1 L of distilled water and autoclave at 121°C for 15 minutes. For rice medium, use an appropriate protocol for its preparation.

-

Inoculation: Inoculate the sterilized medium with the desired fungal strain (e.g., Sarocladium oryzae or Aspergillus fumigatus). This can be done using a small agar plug of a mycelial culture.[1]

-

Incubation: Incubate the culture flasks on a rotary shaker at approximately 150-200 rpm at a controlled temperature (e.g., 28-30°C) for a period of 5 to 14 days.[1][6] The optimal incubation time will vary depending on the fungal species and should be determined empirically.

Part 2: Crude Extraction of this compound

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

-

Liquid-Liquid Extraction from Culture Broth:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate, and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Pool the ethyl acetate extracts.

-

-

Solid-Liquid Extraction from Mycelium (if applicable):

-

Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to obtain the crude this compound extract.[2]

Part 3: Purification of this compound

-

Silica Gel Column Chromatography:

-

Prepare a silica gel 60 (230-400 mesh) column in a suitable glass column (e.g., 2.5 x 50 cm).[2]

-

Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the column.[2]

-

Elute the column with ethyl acetate at a flow rate of approximately 1 mL/min.[2]

-

Collect fractions (e.g., 5 mL each) and monitor them for the presence of this compound using Thin Layer Chromatography (TLC). A suitable solvent system for TLC is chloroform/glacial acetic acid (95:5, v/v), where this compound has an Rf value of approximately 0.55.[2]

-

Combine the fractions containing pure this compound.

-

-

Crystallization:

-

Concentrate the purified fractions.

-

Dissolve the residue in a minimal amount of warm ethanol (around 45°C).[2]

-

Allow the solution to cool slowly to promote crystallization.

-

Collect the white crystals of this compound by filtration.

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

References

- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. A new helvolic acid derivative from an endophytic Fusarium sp. of Ficus carica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Helvolinic Acid using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid, a member of the fusidane family of antibiotics, exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] Its unique steroidal structure and lack of cross-resistance with many common antibiotics make it a compound of significant interest for drug development.[2] Effective purification is crucial for its characterization, bioactivity studies, and potential therapeutic applications. This document provides detailed protocols for the purification of this compound from fungal fermentation broths using silica gel column chromatography.

Extraction of Crude this compound

Prior to chromatographic purification, this compound must be extracted from the fungal culture. A common method involves liquid-liquid extraction using an organic solvent.

Protocol for Extraction:

-

Fermentation: Culture a this compound-producing fungal strain, such as Sarocladium oryzae, in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate duration (e.g., 15 days at 28°C on a rotary shaker).[2]

-

Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth.

-

Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate.

-

Concentration: Combine the ethyl acetate fractions and remove the solvent under vacuum using a rotary evaporator to yield the crude extract.[2]

Column Chromatography Purification of this compound

Silica gel column chromatography is an effective method for the initial purification of this compound from the crude extract. Two protocols are presented below, offering either a simple isocratic elution or a more complex gradient elution for potentially higher resolution.

Protocol 1: Isocratic Elution

This protocol utilizes a single solvent system for elution, which is simpler to perform.

Experimental Protocol:

-

Column Preparation:

-

Prepare a slurry of silica gel 60 (230-400 mesh) in ethyl acetate.

-

Pack a glass column (e.g., 2.5 x 50 cm) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a small layer of sand to the top of the stationary phase to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of ethyl acetate.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with 100% ethyl acetate at a flow rate of approximately 1 mL/min.[3]

-

-

Fraction Collection:

-

Collect fractions of a consistent volume (e.g., 5 mL).

-

-

Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. In one study, this compound was found in fractions 15-35.[3]

-

Combine the fractions containing the pure compound.

-

-

Final Concentration:

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

-

Protocol 2: Gradient Elution

This protocol employs a solvent gradient of increasing polarity to separate compounds with a wider range of polarities, which may provide a better separation of this compound from other metabolites.

Experimental Protocol:

-

Column Preparation:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (petroleum ether/ethyl acetate 99:1).

-

Pack the column with the slurry as described in Protocol 1.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Load the sample onto the column.

-

-

Elution:

-

Begin elution with the initial mobile phase (petroleum ether/ethyl acetate 99:1).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise manner (e.g., 99:1, 49:1, 19:1, 9:1, 4:1, 2:1, 1:1, and finally 0:1 v/v).[2]

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the elution process.

-

Analyze the fractions by TLC to identify and pool those containing this compound.

-

-

Further Purification (Optional):

-

For higher purity, the pooled fractions can be further purified using Sephadex LH-20 column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

-

Data Presentation

The following tables summarize quantitative data from representative studies on the purification and bioactivity of this compound.

| Parameter | Value | Source |

| Starting Culture Volume | 30 L | [2] |

| Crude Extract Yield | 4.8 g | [2] |

| Bioactive Fraction Yield (Post-Column) | 2.3 g | [2] |

Table 1: Purification Yield of this compound Containing Fraction

| Compound | MIC (µg/mL) against S. aureus | Source |

| This compound | 1 | [1][4] |

| Sarocladilactone B | 4 | [1][4] |

| 6-desacetoxy-helvolic acid | 4 | [1][4] |

Table 2: Antibacterial Activity of Purified this compound and Derivatives

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and purification of this compound.

Proposed Mechanism of Action of Fusidane Antibiotics

This compound belongs to the fusidane class of antibiotics. The well-studied member of this class, fusidic acid, is known to inhibit bacterial protein synthesis. It is proposed that this compound shares a similar mechanism of action.

Caption: Proposed mechanism of action of this compound via inhibition of protein synthesis.

References

- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and phytotoxic effects of helvolic acid from plant pathogenic fungus Sarocladium oryzae [ejournal.sinica.edu.tw]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Helvolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Helvolic acid, a steroid-like antibiotic with notable antibacterial properties. The presented protocol is designed for accuracy and reproducibility, making it suitable for research, quality control, and drug development applications. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, including experimental protocols, data presentation, and a visual workflow to ensure successful implementation.

Introduction

Helvolic acid, a fusidane-type antibiotic, is a fungal metabolite known for its activity against various bacteria. Accurate and precise quantification of Helvolic acid is crucial for microbiological research, pharmaceutical development, and quality assurance of fermentation products. This application note presents a validated HPLC method adaptable for the analysis of Helvolic acid in various sample matrices. The methodology is based on established principles for the chromatographic separation of steroid-like compounds.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of Helvolic acid, derived from established methods for Helvolic acid and the closely related fusidane antibiotic, fusidic acid.[1][2][3][4]

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 50% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 208 nm |

| Expected Retention Time | Variable, dependent on exact gradient and system |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Helvolic acid.

Reagents and Materials

-

Helvolic acid reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Helvolic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.

-

Accurately weigh a known amount of the homogenized sample containing Helvolic acid.

-

Extract the analyte using a suitable solvent such as methanol or ethyl acetate. Sonication may be used to improve extraction efficiency.[2]

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to bring the concentration of Helvolic acid within the linear range of the calibration curve.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each standard solution and sample extract.

-

Run the gradient elution as specified in the data table.

-

Monitor the absorbance at 208 nm.

-

Construct a calibration curve by plotting the peak area of the Helvolic acid standard against its concentration.

-

Determine the concentration of Helvolic acid in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of Helvolic acid.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like Helvolic acid by HPLC, a signaling pathway diagram is not applicable. The logical relationship in this context is the direct correlation between the concentration of the analyte and the response of the detector (peak area), which is a fundamental principle of quantitative chromatography. This relationship is visually represented by the calibration curve constructed during the analysis.

Caption: Logical relationship between concentration and detector response in HPLC.

References

- 1. scielo.br [scielo.br]

- 2. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Biosynthesis of helvolic acid and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Helvolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Helvolinic acid, a fusidane-type antibiotic known for its activity primarily against Gram-positive bacteria. The following sections offer comprehensive methodologies for two standard MIC determination techniques: Broth Microdilution and Agar Dilution. Additionally, a summary of reported MIC values for this compound and the closely related Helvolic acid against various microorganisms is presented for comparative analysis.

Introduction to this compound and MIC Determination

This compound is a nortriterpenoid antibiotic belonging to the fusidane class, which also includes fusidic acid. These antibiotics are known to inhibit bacterial protein synthesis. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. This value is crucial for understanding the antimicrobial spectrum of a compound and for guiding further drug development and clinical use.

Data Presentation: MIC Values of this compound and Related Compounds

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and the structurally similar Helvolic acid against a variety of bacterial strains. This data provides a baseline for the expected antimicrobial activity and can be used for comparison with experimentally determined values.

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Not Specified | 1 | [1] |

| This compound | Staphylococcus aureus | Not Specified | 6.25 | [2] |

| This compound | Escherichia coli | Not Specified | 6.25 | [2] |

| Helvolic acid | Bacillus subtilis | Not Specified | 2 | [3] |

| Helvolic acid | Staphylococcus aureus (MRSA) | Not Specified | 4 | [3] |

| Helvolic acid | Staphylococcus aureus | Not Specified | 3.13 | [2] |

| Helvolic acid | Escherichia coli | Not Specified | 3.13 | [2] |

| Helvolic acid | Bacillus subtilis | ATCC 6633 | 16-32 | |

| Helvolic acid | Staphylococcus aureus | ATCC 25923 | 16-32 | |

| Helvolic acid | Staphylococcus aureus (MRSA) | DMST 20654 | 16-32 | |

| Helvolic acid | Staphylococcus saprophyticus | ATCC 15305 | 16-32 | |

| Helvolic acid | Streptococcus pneumoniae | DMST 15319 | 16-32 | |

| Helvolic acid | Enterococcus faecalis | ATCC 29212 | 16-32 | |

| Helvolic acid | Mycobacterium tuberculosis | H37Ra | 12.5-25.0 |

Experimental Protocols

Two standard and widely accepted methods for MIC determination are presented below: Broth Microdilution and Agar Dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Protocol 1: Broth Microdilution Method

This method utilizes 96-well microtiter plates to test a range of antibiotic concentrations. It is a widely used and efficient method for determining MIC values.

Materials:

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Bacterial strain(s) of interest

-

Sterile tubes for dilutions

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

-

Sterile petri dishes

Procedure:

-

Preparation of this compound Stock Solution:

-